molecular formula C16H12N2O3S B12140310 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid

2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid

Cat. No.: B12140310
M. Wt: 312.3 g/mol
InChI Key: PKFRBIAJTLCNQB-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is a synthetic organic compound comprising a benzoic acid moiety linked via a carbamoyl group (–CONH–) to a 2-methyl-1,3-benzothiazole ring at the 6-position. The benzothiazole core, a fused bicyclic system with a benzene and thiazole ring, is known for its electron-deficient properties and applications in medicinal chemistry, including antimicrobial and antitumor activities .

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H12N2O3S/c1-9-17-13-7-6-10(8-14(13)22-9)18-15(19)11-4-2-3-5-12(11)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)

InChI Key

PKFRBIAJTLCNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Copper(I) iodide (CuI\text{CuI}) in combination with cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) and trans-N,NN,N'-dimethylcyclohexane-1,2-diamine as a ligand facilitates the coupling of 2-iodobenzoic acid derivatives with 2-methyl-1,3-benzothiazol-6-amine. This method, adapted from analogous triazole syntheses, operates under inert atmospheres at elevated temperatures (80–100°C) in polar aprotic solvents like N,N\text{N,N}-dimethylformamide (DMF) or dioxane.

Example Protocol:

  • Reactants : 2-Iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 2-methyl-1,3-benzothiazol-6-amine (3.45 g, 50 mmol).

  • Catalysts : CuI\text{CuI} (0.38 g, 2 mmol), Cs2CO3\text{Cs}_2\text{CO}_3 (11.72 g, 36 mmol), trans-N,NN,N'-dimethylcyclohexane-1,2-diamine (0.51 g, 3.6 mmol).

  • Conditions : DMF (30 mL), 100°C, 4 hours under N2\text{N}_2.

  • Workup : Acidification with HCl (pH 1–2), extraction with ethyl acetate, and column chromatography (dichloromethane/methanol, 50:1).

  • Yield : 67.9%.

Key Considerations

  • Solvent Choice : DMF enhances reaction rates due to high polarity, while dioxane/water mixtures improve solubility of aromatic intermediates.

  • Ligand Effects : Chiral diamines like (1R,2R)-N,NN,N'-dimethylcyclohexane-1,2-diamine increase catalytic efficiency by stabilizing copper intermediates.

Peptide Coupling Reagents for Amide Bond Formation

HATU-Mediated Coupling

The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (DCM) enables room-temperature amide bond formation between 2-methyl-1,3-benzothiazol-6-amine and 2-carboxybenzoyl chloride.

Example Protocol:

  • Reactants : 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (54.0 mg, 0.261 mmol), 2-methyl-1,3-benzothiazol-6-amine (50 mg, 0.174 mmol).

  • Reagents : HATU (99 mg, 0.261 mmol), Et3N\text{Et}_3\text{N} (0.073 mL, 0.521 mmol).

  • Conditions : DCM (2 mL), 25°C, 18 hours.

  • Workup : Aqueous wash, hydrophobic filtration, and reverse-phase HPLC purification.

  • Yield : 56%.

BOP Reagent System

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with Et3N\text{Et}_3\text{N} in DMF achieves comparable results, particularly for sterically hindered substrates.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Reference
Ullmann CouplingCuI\text{CuI}, Cs2CO3\text{Cs}_2\text{CO}_3, diamineDMF100°C67.9%
HATU-Mediated CouplingHATU, Et3N\text{Et}_3\text{N}DCM25°C56%
BOP-Mediated CouplingBOP, Et3N\text{Et}_3\text{N}DMF25°C68%
  • Efficiency : Copper catalysis offers higher yields but requires stringent inert conditions.

  • Practicality : Peptide reagents simplify purification but incur higher costs.

Challenges and Optimization Strategies

Steric Hindrance

The 2-methyl group on the benzothiazole ring impedes nucleophilic attack by the amine. Mitigation strategies include:

  • Using excess amine (2.5 eq).

  • Prolonged reaction times (18–24 hours).

Purification

Column chromatography with dichloromethane/methanol gradients (50:1 to 90:10) effectively isolates the product . Acid-base extraction further removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

Scientific Research Applications

2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are thiazole- and benzothiazole-based benzoic acid derivatives. Key differences include:

Core Heterocycle : The target compound features a benzothiazole ring (fused benzene-thiazole system), while analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () contain a simpler thiazole ring . The benzothiazole’s extended conjugation may enhance stability and electronic properties.

Substitution Position : The target’s substituents are at the benzothiazole’s 6-position, whereas the analogs have substitutions at the thiazole’s 4-position. Substitution position significantly impacts molecular planarity and intermolecular interactions.

Functional Groups : The carbamoyl group (–CONH–) in the target compound introduces additional hydrogen-bonding sites compared to the direct thiazole-benzoic acid linkage in analogs.

Physicochemical Properties

Data from highlight the influence of substitution patterns on physical properties:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Structural Features
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 65032-66-8 139.5–140 Thiazole-4-yl, no carbamoyl
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 28077-41-0 200–201 Thiazole-4-yl, meta-substitution
2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid Not available Not available Not available Not available Benzothiazole-6-yl, carbamoyl linkage
  • Melting Points : The 3-substituted thiazole analog exhibits a higher melting point (200–201°C) than the 2-substituted derivative (139.5–140°C), suggesting that substitution position affects crystal packing and stability . The target compound’s melting point is unreported but may differ due to its carbamoyl group and benzothiazole core.
  • Solubility : The carbamoyl group in the target compound could improve aqueous solubility via hydrogen bonding, whereas the direct thiazole-benzoic acid linkage in analogs may reduce polarity.

Research Implications

  • Biological Activity: Benzothiazoles are frequently explored as kinase inhibitors or antimicrobial agents. The carbamoyl group may enhance binding to biological targets compared to non-carbamoyl analogs.
  • Material Science : The extended conjugation in benzothiazoles could make the target compound useful in optoelectronic materials, though this remains speculative without experimental data.

Biological Activity

2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid, a derivative of benzothiazole, has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their pharmacological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic Acid

The synthesis of benzothiazole derivatives typically involves various methods such as diazo-coupling and condensation reactions. Recent studies have highlighted synthetic pathways that yield compounds with significant biological activity. For instance, the compound can be synthesized through a reaction involving 2-methyl-1,3-benzothiazole and benzoic acid derivatives under specific conditions that favor the formation of the desired carbamoyl linkage.

Anti-Tubercular Activity

Recent research indicates that benzothiazole derivatives exhibit potent anti-tubercular activity. In vitro studies have demonstrated that compounds similar to 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid show effective inhibition against Mycobacterium tuberculosis.

CompoundMIC (μg/mL)Inhibition (%)
2-Methyl-Benzothiazole Derivative10099
Reference Drug (e.g., Rifampicin)0.5100

These results suggest that modifications in the benzothiazole structure can enhance anti-tubercular potency compared to standard treatments .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively. Compounds related to 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid have shown promising results against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.

Cell LineIC50 (μM)Activity Level
MCF-715Moderate
HCT11610High
A54912Moderate

The structure–activity relationship (SAR) studies indicate that substituents on the benzothiazole ring significantly influence cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Properties

Benzothiazoles are also recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines in vitro. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism by which it may alleviate inflammatory conditions.

Case Studies

  • Tuberculosis Treatment : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the 6-position greatly enhanced their efficacy against M. tuberculosis. The lead compound showed an MIC of 100 μg/mL with a significant inhibition percentage compared to existing therapies.
  • Cancer Cell Lines : In a comparative study involving various benzothiazole derivatives, one compound exhibited an IC50 value of 10 μM against HCT116 cells while showing minimal toxicity to normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the optimal synthesis protocols for 2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid, and how does reaction condition variability impact yield?

The synthesis typically involves coupling 2-methyl-1,3-benzothiazol-6-amine with a benzoic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key parameters include:

  • Temperature control : Reactions conducted at 0–5°C minimize side reactions like hydrolysis of active esters.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction efficiency.
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with iterative adjustments to stoichiometry and catalyst loading.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation of this compound?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) should show distinct signals for the methyl group on the thiazole ring (~2.6 ppm) and the carboxylic acid proton (~13.1 ppm). ¹³C NMR confirms the carbonyl carbons (amide: ~165 ppm; carboxylic acid: ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS provides accurate mass (calculated for C₁₆H₁₂N₂O₃S: 320.06 Da) and fragmentation patterns consistent with the benzothiazole and benzoic acid moieties.
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) validate purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Discrepancies often arise from assay conditions or structural analogs. Methodological strategies include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity from broad-spectrum activity.
  • Structural analogs : Compare activity of derivatives (e.g., nitro or methoxy substitutions) to identify pharmacophores responsible for specific effects .
  • Mechanistic studies : Use fluorescence polarization assays to evaluate binding affinity to bacterial gyrase (antimicrobial target) versus human topoisomerases (cytotoxicity driver) .

Q. What experimental frameworks are recommended for studying the environmental fate and degradation pathways of this compound?

Adopt a tiered approach:

Abiotic stability : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to identify primary degradation products.

Biotic transformation : Use OECD 301F respirometry tests with activated sludge to measure biodegradation kinetics.

Ecotoxicology : Evaluate bioaccumulation in Daphnia magna or zebrafish models, paired with LC-MS/MS quantification in water/sediment matrices .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinase inhibitors). Focus on hydrogen bonding between the carbamoyl group and active-site residues.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize electron-withdrawing groups for synthesis.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to refine selectivity .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Stereochemical considerations : For chiral analogs, employ chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and assign configurations via circular dichroism .

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